molecular formula C12H16N2O3S B2532427 N1-(3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 920239-46-9

N1-(3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2532427
CAS No.: 920239-46-9
M. Wt: 268.33
InChI Key: DDFLTABXJKMSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide (CAS 920239-46-9) is an oxalamide derivative characterized by a 3-hydroxypropyl group at the N1 position and a 3-(methylthio)phenyl substituent at the N2 position .

Properties

IUPAC Name

N-(3-hydroxypropyl)-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-18-10-5-2-4-9(8-10)14-12(17)11(16)13-6-3-7-15/h2,4-5,8,15H,3,6-7H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFLTABXJKMSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves the reaction of 3-hydroxypropylamine with 3-(methylthio)phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or other large-scale separation techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Modifications and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (CAS 920239-46-9) N1: 3-hydroxypropyl; N2: 3-(methylthio)phenyl C12H16N2O3S ~268 (calculated) Balanced hydrophilicity/lipophilicity
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide () N1: 2-hydroxypropyl; N2: 3-(CF3)phenyl C12H13F3N2O3 288.22 Higher lipophilicity (CF3 group)
N1-(4-methoxyphenethyl)-N2-(2-fluorophenyl)oxalamide (Compound 18, ) N1: 4-methoxyphenethyl; N2: 2-fluorophenyl C18H18FN2O3 329.35 Fluorine enhances electronegativity
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (Compound 10, ) N1: Adamantyl; N2: 4-chlorobenzyloxy C23H27ClN2O3 422.92 High melting point (>210°C); enzyme inhibitor
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide () N1: Methoxy-methylbenzyl; N2: pyridinylethyl C23H25N3O3 399.47 Flavor agent; metabolized via similar pathways
Key Observations:
  • Hydrophilic vs. Lipophilic Balance : The target compound’s 3-hydroxypropyl group improves water solubility compared to purely aromatic substituents (e.g., adamantyl or trifluoromethylphenyl groups) .
  • Molecular Weight : The target’s lower molecular weight (~268 g/mol) compared to adamantyl or pyridinylethyl derivatives (~400–422 g/mol) may favor better bioavailability .

Metabolic and Toxicological Considerations

  • Metabolism : Hydroxypropyl groups may undergo oxidation to carboxylic acids, while methylthio groups can be oxidized to sulfoxides/sulfones, altering activity . Methoxy groups (e.g., in Compound 17) are prone to demethylation, increasing toxicity risks .
  • Toxicity : Structurally related oxalamides () show high safety margins (500 million times exposure levels), suggesting the target compound may share similar metabolic pathways and low toxicity .

Biological Activity

N1-(3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C16H18N2O4S
  • Molecular Weight : 334.39 g/mol
  • Structure : The compound features an oxalamide linkage, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3-hydroxypropylamine with 3-(methylthio)phenyl isocyanate. The reaction is performed in an organic solvent such as dichloromethane at room temperature, followed by purification through column chromatography to achieve high purity.

Antifungal Properties

Research indicates that this compound may exhibit moderate antifungal activity. A study highlighted its efficacy against various fungal strains, suggesting that the oxalamide structure contributes to its ability to disrupt fungal cell membranes or metabolic processes.

The mechanism by which this compound exerts its biological effects likely involves:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, enhancing binding affinity to targets such as enzymes or receptors.
  • Hydrophobic Interactions : The methylthio group facilitates interactions with hydrophobic regions of proteins, potentially modulating their activity .

Case Studies and Research Findings

  • Antifungal Activity Evaluation :
    • A study published in "Bioorganic & Medicinal Chemistry Letters" assessed various oxalamide derivatives, including this compound. The results indicated moderate antifungal activity against several strains, highlighting the potential for further development as an antifungal agent.
  • Antimicrobial Properties :
    • Related compounds have been tested for antimicrobial activity against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. This suggests that structural modifications can influence biological activity significantly .

Data Summary Table

PropertyValue
Molecular FormulaC16H18N2O4S
Molecular Weight334.39 g/mol
Antifungal ActivityModerate (against various strains)
Antimicrobial ActivityPromising (related compounds)
Mechanism of ActionHydrogen bonding and hydrophobic interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.